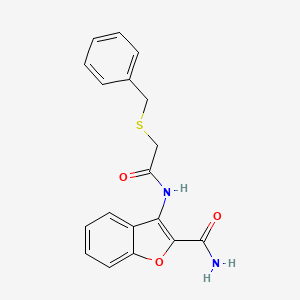

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide” is a derivative of benzofuran . Benzofuran is a heterocyclic compound that is present in many biologically active natural products . It has been a popular scaffold to explore when designing drugs .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Molecular Structure Analysis

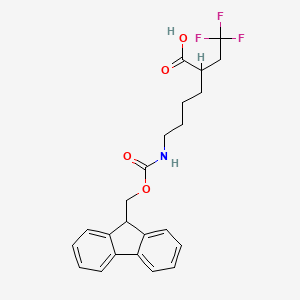

The molecular structure of benzofuran derivatives, including “3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide”, is complex . The benzofuran core is a key heterocycle in these structures .Chemical Reactions Analysis

Benzofuran derivatives undergo various chemical reactions. For instance, novel benzofuran-2-carboxamide ligands have been synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Physical And Chemical Properties Analysis

Benzofuran and its derivatives are versatile and have unique physicochemical properties . They are present in many drugs and have become an important basis for medicinal chemistry .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives, including compounds like 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide , have been studied for their antimicrobial properties. These compounds have shown efficacy against a range of microbial pathogens, including both gram-positive and gram-negative bacteria . The structural complexity of benzofuran allows for interaction with various bacterial enzymes, potentially inhibiting their function and preventing bacterial growth.

Anticancer Properties

The benzofuran core is a common feature in many anticancer agents. Research has indicated that benzofuran derivatives can be effective in targeting and inhibiting the growth of cancer cells . The specific compound 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide may be involved in the synthesis of more complex benzofuran derivatives that have potential use in cancer treatment.

Drug Synthesis

Benzofuran derivatives are key intermediates in the synthesis of various drugs. The compound can be used in C–H arylation and transamidation chemistry to create a wide array of structurally diverse benzofuran derivatives, which can then be screened for pharmaceutical activity .

Hepatitis C Virus Inhibition

Some benzofuran derivatives have been identified to possess anti-hepatitis C virus activity. While the specific activity of 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide is not detailed, its structural similarity to other active benzofuran compounds suggests potential application in this area .

Antioxidant Effects

Benzofuran compounds are known for their antioxidant properties. They can scavenge free radicals and protect cells from oxidative stress, which is a contributing factor in many chronic diseases . This compound could be explored for its efficacy in reducing oxidative damage in biological systems.

Enzyme Inhibition

Due to the versatile nature of the benzofuran ring, derivatives like 3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide can act as enzyme inhibitors. They can bind to the active sites of enzymes, modulating their activity, which is a valuable trait in the development of new therapeutic drugs .

Wirkmechanismus

The benzofuran core is present in many biologically active natural products and has become an important basis for medicinal chemistry .

Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Zukünftige Richtungen

Benzofuran compounds, including “3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . There is considerable interest in novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Eigenschaften

IUPAC Name |

3-[(2-benzylsulfanylacetyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c19-18(22)17-16(13-8-4-5-9-14(13)23-17)20-15(21)11-24-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H2,19,22)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGFJWAFZKURBAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Benzylthio)acetamido)benzofuran-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzofuran-2-carboxamide](/img/structure/B2948399.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2948400.png)

![2-Fluoro-4-(6-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-5-yl)phenyl methyl ether](/img/structure/B2948401.png)

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2948404.png)

![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2948406.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2948408.png)

![1-[(3-chlorophenyl)methyl]-4-cyclopropyl-1H-1,2,3-triazole](/img/structure/B2948410.png)

![2-{[5-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2948415.png)